molecular formula C24H22N4O2 B10836777 8-(4-morpholin-4-ylanilino)-6-phenyl-2H-2,7-naphthyridin-1-one

8-(4-morpholin-4-ylanilino)-6-phenyl-2H-2,7-naphthyridin-1-one

Cat. No.: B10836777
M. Wt: 398.5 g/mol
InChI Key: UNLNOESEDGPPCS-UHFFFAOYSA-N
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Description

The compound identified by the patent number US8546370 is a class of kinase inhibitors. These compounds are designed to inhibit the activity of specific kinases, which are enzymes that play a crucial role in various cellular processes, including cell division, metabolism, and signal transduction. The inhibition of these kinases can be beneficial in treating diseases such as cancer, where abnormal kinase activity is often observed .

Preparation Methods

The preparation of these kinase inhibitors involves multiple synthetic routes and reaction conditions. One common method includes the synthesis of 2,7-naphthyridin derivatives. The process typically involves the formation of a core structure through a series of condensation and cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

These kinase inhibitors undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, enhancing their biological activity or stability .

Scientific Research Applications

The kinase inhibitors described in US8546370 have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of these kinase inhibitors involves binding to the active site of the kinase enzyme, thereby preventing its activity. This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The inhibition of kinase activity disrupts the signaling pathways that are essential for cell growth and division, leading to the suppression of abnormal cell proliferation .

Comparison with Similar Compounds

Similar compounds to those described in US8546370 include other kinase inhibitors such as:

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myeloid leukemia.

    Gefitinib: An inhibitor used to treat non-small cell lung cancer.

    Erlotinib: Another inhibitor used for the treatment of non-small cell lung cancer.

The uniqueness of the compounds in US8546370 lies in their specific structure, which allows for selective inhibition of certain kinases, potentially reducing side effects and increasing therapeutic efficacy .

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

8-(4-morpholin-4-ylanilino)-6-phenyl-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C24H22N4O2/c29-24-22-18(10-11-25-24)16-21(17-4-2-1-3-5-17)27-23(22)26-19-6-8-20(9-7-19)28-12-14-30-15-13-28/h1-11,16H,12-15H2,(H,25,29)(H,26,27)

InChI Key

UNLNOESEDGPPCS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=C4C(=CC(=N3)C5=CC=CC=C5)C=CNC4=O

Origin of Product

United States

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